Carbamoyloxyurea

Descripción general

Descripción

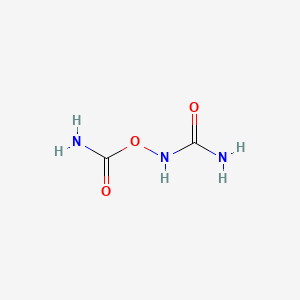

Carbamoyloxyurea is an organic compound with the chemical formula CH₄N₄O₃. It is an oxidation product of hydroxyurea and is known for its bactericidal properties, particularly against Escherichia coli. This compound is significant in various scientific research fields due to its unique chemical structure and biological effects .

Métodos De Preparación

Carbamoyloxyurea can be synthesized through a carbon acylation reaction. A specific method involves reacting urea with dimethyl carbonate or diisobutyl carbonate under the catalysis of a base . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Análisis De Reacciones Químicas

Carbamoyloxyurea undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various products, depending on the reaction conditions.

Reduction: Under specific conditions, it can be reduced to simpler compounds.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include simpler urea derivatives and other nitrogen-containing compounds .

Aplicaciones Científicas De Investigación

Cancer Research

Carbamoyloxyurea's ability to arrest cell division makes it a candidate for cancer treatment. By inhibiting ribonucleotide reductase, it limits DNA synthesis, potentially hindering the proliferation of cancer cells. Studies indicate that it may have cytotoxic effects on various mammalian cell lines, suggesting further exploration into its therapeutic potential against tumors.

Antimicrobial Studies

The compound has demonstrated significant bactericidal properties, particularly against Escherichia coli. Its mechanism involves:

- Direct damage to bacterial DNA.

- Inhibition of RNA and protein synthesis.

Research has shown that the lethal action is independent of cellular metabolism, which distinguishes it from other antimicrobial agents like hydroxyurea.

Industrial Applications

This compound is utilized in various industrial processes:

- Viscosity Control : It serves as a control agent in manufacturing processes where viscosity management is crucial.

- Coating Materials : Its chemical properties make it suitable for use as a coating agent in various materials.

Case Studies and Research Findings

- Cell Cycle Studies : Research indicates that this compound effectively inhibits cell cycle progression in various cultured cell lines by targeting ribonucleotide reductase, leading to apoptosis in cancer cells.

- Resistance Mechanisms : Investigations into this compound-resistant cell lines have revealed genetic adaptations that enhance cellular resilience against oxidative damage and improve DNA repair mechanisms.

- Bactericidal Effects : Studies have documented the bactericidal action of this compound against Escherichia coli, showing that its effectiveness is maintained even under conditions where bacterial metabolic activity is compromised.

Mecanismo De Acción

Carbamoyloxyurea primarily exerts its effects by inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s bactericidal action is independent of cellular metabolism and is accompanied by the degradation of cellular deoxyribonucleic acid .

Comparación Con Compuestos Similares

Carbamoyloxyurea is similar to hydroxyurea, another compound known for its bacteriostatic properties. unlike hydroxyurea, which primarily inhibits deoxyribonucleic acid synthesis, this compound’s lethal action is independent of cellular metabolism and affects ribonucleic acid and protein syntheses . Other similar compounds include guanazole and thiourea derivatives, which also exhibit significant biological activities .

Similar Compounds

- Hydroxyurea

- Guanazole

- Thiourea Derivatives

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial processes.

Actividad Biológica

Carbamoyloxyurea (COU) is an oxidation product of hydroxyurea (HU), a compound widely studied for its therapeutic applications, particularly in the treatment of certain hematological disorders. This article delves into the biological activities of COU, focusing on its antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Overview of this compound

This compound is formed through the oxidation of hydroxyurea, which has been primarily used in treating conditions such as sickle cell anemia and various cancers. The biological activities of COU have garnered attention due to its bactericidal properties and effects on cellular metabolism.

Antimicrobial Activity

Bactericidal Effects:

COU exhibits significant bactericidal activity against various bacterial strains, notably Escherichia coli. Research indicates that the killing mechanism of COU is independent of cellular metabolism, making it a potent antimicrobial agent. This characteristic allows COU to act effectively even in environments where bacterial metabolic processes are compromised .

Mechanism of Action:

The antimicrobial action of COU appears to be linked to its ability to damage bacterial DNA directly. Studies have shown that COU can inhibit DNA synthesis by targeting ribonucleotide reductase, similar to HU, thereby preventing bacterial replication . The presence of reactive oxygen species (ROS) generated during the breakdown of COU may also contribute to its bactericidal effects.

Cytotoxicity and Cellular Impact

Cytotoxic Properties:

In addition to its antimicrobial effects, COU has demonstrated cytotoxicity in various mammalian cell lines. It inhibits cell proliferation and induces apoptosis through mechanisms that may involve oxidative stress and DNA damage. For instance, studies have indicated that COU can effectively reduce the viability of cultured cells by disrupting normal cellular functions .

Resistance Mechanisms:

Interestingly, certain cell lines have developed resistance to COU, which can be attributed to alterations in cellular pathways that mitigate oxidative damage or enhance DNA repair mechanisms. Understanding these resistance pathways is crucial for optimizing the therapeutic use of COU and similar compounds .

Comparative Data Table

| Property | This compound (COU) | Hydroxyurea (HU) |

|---|---|---|

| Chemical Structure | Oxidation product of HU | Urea derivative |

| Bactericidal Activity | Yes | Limited |

| Mechanism of Action | DNA damage | Ribonucleotide reductase inhibition |

| Cytotoxicity | High | Moderate |

| Clinical Use | Limited | Sickle cell anemia treatment |

Propiedades

IUPAC Name |

(carbamoylamino) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGWUIXOGKKOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196512 | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-62-8 | |

| Record name | Carbamoyloxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyloxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?

A1: this compound, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].

Q2: How does resistance to this compound develop in cell lines, and what are the implications for its clinical use?

A3: Cell lines can develop resistance to this compound through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to this compound [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of this compound and related compounds in clinical settings.

Q3: this compound displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?

A4: this compound exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].

Q4: What are the potential applications of this compound in biological research?

A4: Due to its ability to inhibit DNA synthesis, this compound has been utilized as a tool in biological research to:

- Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].

- Select for drug-resistant cell lines: this compound can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].

- Investigate the regulation of enzyme activity: Studies using this compound-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.